EED226

PRC2 inhibitor EZH2 mutation drug resistance

EED226 is a first-in-class allosteric inhibitor of the EED subunit of PRC2 (Kd=82 nM; IC50=23.4 nM). It directly binds the H3K27me3 pocket, retaining full potency against EZH2 Y641N-mutant PRC2 complexes resistant to SAM-competitive inhibitors like tazemetostat or GSK126. This orthogonal binding enables simultaneous co-occupancy with EZH2 catalytic-site inhibitors for dual-site PRC2 blockade. ~100% oral bioavailability, low clearance, and a 2.2 h half-life support robust in vivo efficacy. Highly selective—no significant inhibition of 21 other methyltransferases or kinases—ensuring clean target-validation data. Ideal for DLBCL models (Karpas422, Pfeiffer) and combination resistance studies.

Molecular Formula C17H15N5O3S
Molecular Weight 369.4 g/mol
Cat. No. B607271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEED226
SynonymsEED226;  EED-226;  EED 226.
Molecular FormulaC17H15N5O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
InChIInChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
InChIKeyDYIRSNMPIZZNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EED226 First-in-Class EED Inhibitor | Orally Bioavailable PRC2 Antagonist for Epigenetic Research


EED226 is a first-in-class, potent, and orally bioavailable allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of Polycomb Repressive Complex 2 (PRC2). It directly binds to the H3K27me3-binding pocket of EED with a Kd of 82 nM for isolated EED and 114 nM for the PRC2 complex, inhibiting PRC2 methyltransferase activity with an IC50 of 23.4 nM using H3K27me0 peptide as substrate [1]. Discovered by Novartis through fragment-assisted drug discovery, EED226 represents the first chemical probe specifically targeting the EED regulatory subunit rather than the EZH2 catalytic site, establishing a new mechanistic class of PRC2 inhibitors [2].

EED226 vs EZH2 Inhibitors: Why Mechanism Matters for PRC2 Targeting in Cancer Models


EED226 cannot be functionally substituted by SAM-competitive EZH2 inhibitors (e.g., tazemetostat/EPZ-6438, GSK126, UNC1999) due to its distinct allosteric binding site on the EED regulatory subunit rather than the EZH2 catalytic pocket. This mechanistic divergence yields three procurement-relevant consequences: first, EED226 retains full inhibitory activity against PRC2 complexes harboring EZH2 mutations (e.g., Y641N) that confer resistance to SAM-competitive inhibitors [1]; second, EED226 can bind the PRC2 complex simultaneously with SAM-competitive inhibitors, enabling orthogonal combination strategies inaccessible with single-mechanism agents [2]; third, EED226 displays a distinct selectivity profile across 21 protein methyltransferases and kinases [1]. These differences preclude simple one-to-one replacement of an EZH2 inhibitor with EED226, or vice versa, in experimental workflows.

EED226 Differential Activity Data: Quantitative Comparisons with PRC2 Inhibitor Analogs


EED226 Maintains Potency Against SAM-Competitive Inhibitor-Resistant EZH2 Mutants

EED226 retains inhibitory activity against PRC2 complexes containing the EZH2 Y641N gain-of-function mutation, whereas SAM-competitive inhibitors such as GSK126 and EPZ-6438 show substantially reduced potency against this clinically relevant mutant. In cellular assays using lymphoma lines harboring heterozygous Y641N mutations, EED226 selectively reduces H3K27me3 levels and inhibits proliferation, demonstrating its unique utility in mutant contexts where SAM-competitive agents fail [1].

PRC2 inhibitor EZH2 mutation drug resistance Y641N DLBCL

EED226 Binding Affinity and Stoichiometry Compared to EZH2 Inhibitors

EED226 binds with 1:1 stoichiometry to both isolated EED (Kd = 82 nM) and the full PRC2 complex (Kd = 114 nM) [1]. Critically, EED226 does not disrupt the PRC2 complex upon binding and can simultaneously occupy its binding pocket even when a SAM-competitive EZH2 inhibitor (e.g., EPZ-6438) is bound to the complex [2]. This orthogonal binding capability is mechanistically distinct from EZH2 inhibitors, which bind exclusively to the SAM pocket of EZH2.

EED binding PRC2 complex Kd stoichiometry allosteric inhibition

EED226 Selectivity Profile Across 21 Protein Methyltransferases and Kinases

EED226 demonstrates remarkable selectivity for the PRC2 complex when profiled against a panel of 21 other protein methyltransferases, kinases, and unrelated protein classes [1]. The only other histone methyltransferase inhibited by EED226 is the EZH1-PRC2 complex, consistent with EZH1 and EZH2 sharing the EED subunit within PRC2 complexes [2]. This selectivity profile is notably cleaner than many SAM-competitive EZH2 inhibitors, which often exhibit broader cross-reactivity with other SAM-dependent methyltransferases due to conservation of the SAM-binding pocket.

selectivity profiling protein methyltransferase off-target EZH1 PRC2

EED226 Oral Bioavailability and Pharmacokinetics in Preclinical Models

EED226 exhibits approximately 100% oral bioavailability in CD-1 mice, with very low in vivo clearance, a low volume of distribution (Vd = 0.8 L/kg), and a reasonable terminal half-life (t1/2 = 2.2 h) [1]. Plasma protein binding is moderate at 14.4% . In comparison, the clinical-stage EED inhibitor MAK683, which was derived from stepwise optimization of EED226, was selected based on a balanced PK/PD profile and mitigated reactive metabolite risk [2]. The high oral bioavailability of EED226 makes it a practical tool compound for in vivo pharmacology studies requiring oral dosing.

pharmacokinetics oral bioavailability clearance volume of distribution in vivo

EED226 Tumor Regression Efficacy in EZH2-Mutant DLBCL Xenograft Models

EED226 induces robust and sustained tumor regression in the Karpas422 EZH2-mutant diffuse large B-cell lymphoma (DLBCL) xenograft model, achieving efficacy comparable to SAM-competitive EZH2 inhibitors [1]. In mice bearing Karpas422 xenografts, EED226 administered at 300 mg/kg bid for 14 days was well-tolerated with no significant adverse effects observed [2]. The compound demonstrates clear dose-dependent antitumor efficacy, reducing both tumor volume and H3K27me3 levels to a similar extent as an EZH2 inhibitor [1].

xenograft DLBCL tumor regression EZH2 mutation Karpas422

EED226 vs PROTAC-Based EED Degrader UNC6852: Inhibitor vs Degrader Comparison

UNC6852 is a PROTAC-based degrader that targets EED for proteasomal degradation, utilizing an EED226-derived ligand conjugated to a VHL E3 ligase ligand [1]. In biochemical assays, UNC6852 exhibits an IC50 of 247 nM for EED binding, approximately 10-fold weaker than EED226 (IC50 = 22-23.4 nM) . The choice between EED226 (inhibitor) and UNC6852 (degrader) depends on the experimental objective: EED226 preserves PRC2 complex integrity while inhibiting activity, whereas UNC6852 eliminates EED protein, potentially ablating all EED-associated functions including scaffolding roles independent of methyltransferase activity.

PROTAC EED degrader UNC6852 targeted protein degradation PRC2

EED226 Research Applications: Optimal Experimental Use Cases Based on Validated Activity Data


Modeling Resistance to SAM-Competitive EZH2 Inhibitors in Lymphoma Research

Employ EED226 in EZH2 Y641N-mutant DLBCL cell lines (e.g., Karpas422, Pfeiffer) where SAM-competitive EZH2 inhibitors (GSK126, tazemetostat) show reduced efficacy. EED226 retains full activity against PRC2 complexes harboring this gain-of-function mutation, enabling studies of alternative PRC2 inhibition strategies in the context of acquired resistance [1]. This application is directly supported by evidence showing EED226 effectively inhibits PRC2 containing mutant EZH2 protein resistant to SAM-competitive inhibitors [2].

Orthogonal Combination Studies with EZH2 Inhibitors for Synergistic PRC2 Suppression

Design combination experiments pairing EED226 with SAM-competitive EZH2 inhibitors (e.g., EPZ-6438, GSK126) to achieve dual-site PRC2 blockade. Because EED226 binds the EED H3K27me3 pocket while EZH2 inhibitors bind the EZH2 SAM pocket, both compounds can simultaneously occupy the PRC2 complex without competitive displacement [1]. This orthogonal binding enables investigation of whether dual-site targeting yields enhanced H3K27me3 suppression or delays resistance emergence compared to single-site inhibition alone [2].

In Vivo Oral Dosing Studies Requiring High Bioavailability and Sustained PRC2 Inhibition

Utilize EED226 for in vivo pharmacology experiments requiring convenient oral administration with predictable exposure. With approximately 100% oral bioavailability, very low clearance, and a 2.2 h half-life in mice, EED226 supports robust dose-dependent tumor regression in xenograft models without the variability associated with intraperitoneal or intravenous dosing [1]. The compound is well-tolerated at efficacious doses (up to 300 mg/kg bid for 14 days) and demonstrates clear pharmacodynamic effects as measured by H3K27me3 reduction in tumor tissue [2].

Selectivity-Profiling Studies Requiring Clean PRC2-Specific Inhibition Without Off-Target Methyltransferase Activity

Select EED226 for experiments where confounding off-target inhibition of other SAM-dependent methyltransferases must be minimized. EED226 exhibits no significant inhibition of 21 other protein methyltransferases, kinases, and unrelated protein classes, with only the EZH1-PRC2 complex (which shares the EED subunit) showing cross-reactivity [1]. This narrow selectivity profile contrasts with SAM-competitive EZH2 inhibitors, which often inhibit multiple methyltransferases due to SAM-binding pocket conservation, making EED226 preferable for target-validation studies requiring high-confidence attribution of phenotypes to PRC2 pathway modulation [2].

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